5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
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Overview
Description
5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine is a synthetic organic compound with the molecular formula C15H17ClF2N2O2S It is characterized by the presence of a diazepine ring, a mesitylsulfonyl group, and a chlorodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepine Ring: The diazepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Chlorodifluoromethyl Group: The chlorodifluoromethyl group can be added through a halogenation reaction using reagents like chlorodifluoromethane under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorodifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized diazepine derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine derivatives with various functional groups.
Scientific Research Applications
5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[chloro(difluoro)methyl]-1-(tosyl)-2,3-dihydro-1H-1,4-diazepine: Similar structure with a tosyl group instead of a mesitylsulfonyl group.
5-[chloro(difluoro)methyl]-1-(benzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine: Similar structure with a benzenesulfonyl group instead of a mesitylsulfonyl group.
Uniqueness
The presence of the mesitylsulfonyl group in 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZUYPWSVPLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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